2-(2-Bromoethoxy)-4-nitrobenzonitrile
Description
Properties
Molecular Formula |
C9H7BrN2O3 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-4-nitrobenzonitrile |
InChI |
InChI=1S/C9H7BrN2O3/c10-3-4-15-9-5-8(12(13)14)2-1-7(9)6-11/h1-2,5H,3-4H2 |
InChI Key |
ZTDJYPMXTPFPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCBr)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1-(2-Bromoethoxy)-4-nitrobenzene
- Structure : Lacks the benzonitrile group but shares the bromoethoxy and nitro substituents.
- Synthesis: Prepared via refluxing 2-bromoethanol derivatives with nitrobenzene precursors in acetonitrile .
- Key Difference : The absence of the nitrile group reduces polarity and alters reactivity (e.g., less electrophilic character compared to 2-(2-bromoethoxy)-4-nitrobenzonitrile).
2-Bromo-4-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8)
- Structure : Replaces the bromoethoxy group with a methyl group at the 4-position.
- Properties : The methyl group increases hydrophobicity (logP ~3.0 estimated), whereas the bromoethoxy group in the target compound enhances solubility in polar aprotic solvents .
4-Nitro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8)
- Structure : Substitutes the bromoethoxy group with a trifluoromethyl (-CF₃) group.
- Reactivity : The electron-withdrawing -CF₃ group enhances electrophilicity at the nitro position, making it more reactive in nucleophilic aromatic substitution compared to the bromoethoxy-substituted analog .
- Applications : A key intermediate in the synthesis of enzalutamide (a prostate cancer drug), highlighting the pharmacological relevance of nitrobenzonitrile derivatives .
2-Bromo-4-(2-hydroxyethyl)benzonitrile (CAS: 1374358-11-8)
- Structure : Features a hydroxyethyl group instead of bromoethoxy.
- Physical Properties : Molecular weight = 226.07 g/mol; the hydroxyethyl group increases hydrogen-bonding capacity, improving aqueous solubility relative to the bromoethoxy analog .
- Synthetic Utility : Used in cross-coupling reactions, whereas the bromoethoxy group in the target compound is tailored for alkylation or ether-forming reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | ~285 (calculated) | Bromoethoxy, Nitro, Nitrile | ~2.5 | Alkylation, electrophilic substitution |
| 1-(2-Bromoethoxy)-4-nitrobenzene | 245.06 | Bromoethoxy, Nitro | ~2.8 | Ether cleavage, nitro reduction |
| 2-Bromo-4-methyl-5-nitrobenzonitrile | 255.07 | Bromo, Methyl, Nitro, Nitrile | ~3.0 | SNAr reactions, metal-catalyzed couplings |
| 4-Nitro-2-(trifluoromethyl)benzonitrile | 230.11 | Trifluoromethyl, Nitro, Nitrile | ~2.2 | High electrophilicity, fluorinated drug synthesis |
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